![molecular formula C20H19NO5S B4267806 methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4267806.png)
methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate, also known as Efatutazone, is a synthetic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are a type of medication used to treat type 2 diabetes by improving insulin sensitivity. Efatutazone has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate leads to the transcriptional regulation of genes involved in glucose uptake, lipid metabolism, and inflammation.
Biochemical and Physiological Effects:
methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to have several biochemical and physiological effects. In cancer cells, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to induce cell cycle arrest and apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In inflammation, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activity of nuclear factor kappa B (NF-κB). In metabolic disorders, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to improve insulin sensitivity and reduce blood glucose levels by increasing glucose uptake and reducing gluconeogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate in lab experiments include its well-characterized mechanism of action, its ability to modulate multiple signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate in lab experiments include its low solubility in water, its potential toxicity at high doses, and its off-target effects on other nuclear receptors.
Future Directions
Future research on methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate could focus on the development of more potent and selective analogs with improved pharmacokinetic properties. Additionally, research could focus on the identification of biomarkers that could predict the response to methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate in different diseases. Finally, research could focus on the combination of methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy.
Scientific Research Applications
Methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In metabolic disorder research, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
properties
IUPAC Name |
methyl 2-[[2-(4-ethoxyphenyl)acetyl]amino]-4-(furan-2-yl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-3-25-14-8-6-13(7-9-14)11-17(22)21-19-18(20(23)24-2)15(12-27-19)16-5-4-10-26-16/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDGYRMUBRZGRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C(=CS2)C3=CC=CO3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(furan-2-yl)thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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